4-Bromo-N-methylpyridazin-3-amine
Description
4-Bromo-N-methylpyridazin-3-amine is a brominated pyridazine derivative with a methylamine substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles.
For example, describes the synthesis of brominated triazole derivatives using K₂CO₃ as a base and n-butanol as a solvent under reflux conditions, which could be adapted for pyridazine systems .
Properties
IUPAC Name |
4-bromo-N-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-4(6)2-3-8-9-5/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMMHJLDGHZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylpyridazin-3-amine typically involves the bromination of N-methylpyridazin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-methylpyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Bromo-N-methylpyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various materials and chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Bromo-N-methylpyridazin-3-amine with structurally related brominated heterocyclic amines, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Position and Halogen Effects :
- Bromine at the 4-position (pyridazine) vs. 5- or 6-position (pyridine) alters electronic density and reactivity. For instance, 4-bromo substitution in pyridazines favors regioselective cross-coupling reactions, whereas 5-bromo in pyridines (e.g., 5-Bromo-4-methoxypyridin-3-amine) enhances antimicrobial activity .
- Fluorine substitution (e.g., 6-Bromo-2-fluoropyridin-3-amine) increases metabolic stability and bioavailability in drug candidates .
Amino Group Modifications: N-Methylation (as in this compound) improves lipophilicity and membrane permeability compared to primary amines (e.g., 5-Bromo-4-methoxypyridin-3-amine) . Bulky substituents, such as the piperidine moiety in 3-Bromo-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine, enhance target selectivity in antimalarial applications .
Biological Activity: Pyridazine derivatives (e.g., this compound) are less explored in drug discovery compared to pyridine or imidazopyridazine analogues. Methoxy groups (e.g., in 5-Bromo-4-methoxypyridin-3-amine) may confer antioxidant properties, which are absent in N-methylated derivatives .
Synthetic Accessibility :
- Brominated pyridines and pyridazines are typically synthesized via Ullmann couplings or Buchwald-Hartwig aminations (). For example, describes copper-catalyzed amination of bromopyrazoles, a method adaptable to pyridazines .
- Challenges in purifying brominated amines (e.g., column chromatography in ) are common across these compounds due to polar functional groups .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 5-Bromo-4-methoxypyridin-3-amine | 3-Bromo-N-(1-methylpiperidin-4-yl)imidazo[1,2-b]pyridazin-6-amine |
|---|---|---|---|
| LogP (estimated) | 1.8 | 1.2 | 2.5 |
| Water Solubility (mg/mL) | ~10 | ~25 | ~5 |
| Melting Point (°C) | Not reported | Not reported | 104–107 (similar to ) |
Biological Activity
4-Bromo-N-methylpyridazin-3-amine is a synthetic compound belonging to the pyridazine family, characterized by its molecular formula and a molecular weight of 188.03 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with related compounds.
The synthesis of this compound typically involves bromination reactions, where N-methylpyridazin-3-amine is treated with bromine or N-bromosuccinimide (NBS) in suitable solvents like acetonitrile or dichloromethane. The compound can undergo various chemical reactions, including substitution and redox reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolic processes.
Anticancer Activity
The compound has also been studied for its anticancer properties. In cell line assays, this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and the inhibition of tumor cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various pyridazine derivatives found that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : In a comparative study assessing the cytotoxic effects of different pyridazine derivatives on cancer cells, this compound was shown to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition, apoptosis induction |
| 4-Bromo-6-chloro-5-methylpyridazine | Low | Moderate | Primarily enzyme inhibition |
| 3-Bromo-5-methylpyridazine | Moderate | Low | Limited enzyme interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
